2,2'-Dimethoxy-6-formylbiphenyl
Description
2,2'-Dimethoxy-6-formylbiphenyl (CAS: 87306-84-1) is a biphenyl derivative featuring methoxy groups at the 2 and 2' positions and a formyl group at the 6 position. Its synthesis involves oxidative coupling of intermediates such as 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-2-oxazoline and 2-bromoanisole, followed by hydrolysis to yield the aldehyde functionality . The compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral ligands, owing to its reactive formyl group and electron-rich aromatic system .
Properties
CAS No. |
87306-84-1 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-methoxy-2-(2-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-4-3-7-12(13)15-11(10-16)6-5-9-14(15)18-2/h3-10H,1-2H3 |
InChI Key |
SLUAOCXHEUTMJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=C2OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6-formylbiphenyl typically involves the following steps :
Formation of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline: This intermediate is prepared by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride, which is then reacted with 2-amino-2-methyl-1-propanol.
Formation of 2,2’-Dimethoxy-6-(4",4"-dimethyloxazolinyl)biphenyl: The intermediate is further reacted with magnesium turnings in dry ether under a nitrogen atmosphere.
Formation of 2,2’-Dimethoxy-6-formylbiphenyl: The final product is obtained by reacting the intermediate with dry dichloromethane under nitrogen.
Industrial Production Methods
Industrial production methods for 2,2’-Dimethoxy-6-formylbiphenyl are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-6-formylbiphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: 2,2’-Dimethoxy-6-carboxybiphenyl.
Reduction: 2,2’-Dimethoxy-6-hydroxymethylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dimethoxy-6-formylbiphenyl has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-6-formylbiphenyl involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
6,6'-Oxybutyloxy-Linked-2,2'-Biphenyldioxacyclodecyne (Compound 44)
5′‑Methyl-[5-(4-Hydroxy-1-Butynyl)]-2,2′-Bithiophene (Compound 1)
- Structure : Bithiophene backbone with hydroxy and methyl substituents.
- Reactivity : The conjugated thiophene system enables π-electron delocalization, favoring applications in organic electronics.
- Applications : Unlike the aldehyde in this compound, the hydroxybutynyl group here facilitates crosslinking in conductive polymers .

Functional Group Influence on Stability and Toxicity
6,6′-Dimethoxy-2,2′,3,3′,5-Pentanitro-1,1′-Biphenyl
2'-Methoxy-6'-Methylbiphenyl-3-Carboxylic Acid
- Structure : Carboxylic acid at position 3, methyl at 6', and methoxy at 2'.
- Reactivity : The carboxylic acid enables salt formation and esterification, contrasting with the formyl group’s nucleophilic addition reactivity.
- Applications : Used as a pharmaceutical impurity reference standard, highlighting its regulatory role versus the synthetic utility of this compound .
Role in Catalysis and Ligand Design
(2',6'-Dimethoxy-[1,1'-Biphenyl]-2-yl)Diphenylphosphine
- Structure: Phosphine donor at position 2 and dimethoxy groups.
- Applications : Functions as a chiral ligand in asymmetric catalysis, whereas this compound may act as a precursor for such ligands via formyl group derivatization .
Structural and Functional Comparison Table
Research Findings and Trends
- Environmental Impact: Unlike polychlorinated biphenyls (PCBs, e.g., No 153: 2,2',4,4',5,5'-hexachlorobiphenyl), which are persistent pollutants, this compound’s methoxy and formyl groups promote biodegradability .
- Synthetic Versatility : The formyl group in this compound allows further functionalization, as seen in its use to prepare oxazoline intermediates for asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

